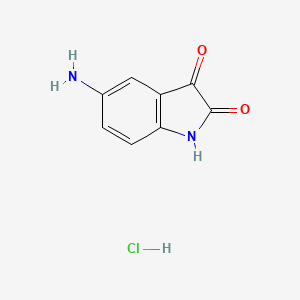

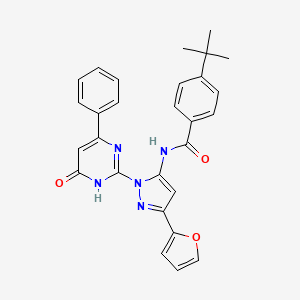

![molecular formula C44H38O2P2 B2944250 8,8'-Bis(diphenylphosphino)-3,3'-propano-3,3',4,4'-tetrahydro-2,2'-spirobi[2H-1-benzopyran] CAS No. 1360823-43-3](/img/structure/B2944250.png)

8,8'-Bis(diphenylphosphino)-3,3'-propano-3,3',4,4'-tetrahydro-2,2'-spirobi[2H-1-benzopyran]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Homogeneous Catalysis

Bisphosphine ligands are widely used in homogeneous catalysis due to their strong σ-donating and π-accepting properties. They modulate the reactivity and selectivity of transition-metal catalysts during reactions, which is crucial for the development of new chemical processes .

Asymmetric Synthesis

These ligands play a significant role in asymmetric synthesis, where they are used to create chiral environments that facilitate the production of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry for the synthesis of natural drugs and chiral ligands .

Chemical Industry

In the chemical industry, bisphosphine ligands are involved in various reactions such as cross-coupling and hydrogenation. They often present higher activity and selectivity than other ligands, making them valuable for industrial-scale chemical production .

Pharmaceutical Research

Bisphosphine ligands are used in pharmaceutical research to develop new drugs and improve existing medications. Their ability to induce chirality and enhance reaction conditions is vital for creating effective and safe pharmaceuticals .

Agrochemical Development

The agrochemical industry benefits from the use of bisphosphine ligands in the synthesis of pesticides and herbicides. Their catalytic properties help in designing compounds that are more selective and environmentally friendly .

Material Science

These ligands can be applied as bridging blocks in metal-organic frameworks (MOFs), which are used for gas storage, separation, and catalysis. The precise control over their steric and electronic properties allows for the design of materials with specific functions .

Safety and Hazards

The compound “8,8’-Bis(diphenylphosphino)-3,3’-propano-3,3’,4,4’-tetrahydro-2,2’-spirobi[2H-1-benzopyran]” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gear, and ensuring good ventilation .

Propriétés

IUPAC Name |

(20-diphenylphosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl)-diphenylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H38O2P2/c1-5-20-36(21-6-1)47(37-22-7-2-8-23-37)40-28-13-16-32-30-34-18-15-19-35-31-33-17-14-29-41(43(33)46-44(34,35)45-42(32)40)48(38-24-9-3-10-25-38)39-26-11-4-12-27-39/h1-14,16-17,20-29,34-35H,15,18-19,30-31H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNGOILZLRYHEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC26C(C1)CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38O2P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,8'-Bis(diphenylphosphino)-3,3'-propano-3,3',4,4'-tetrahydro-2,2'-spirobi[2H-1-benzopyran] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2944167.png)

![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)isonicotinohydrazide](/img/structure/B2944169.png)

![benzo[d]thiazol-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2944172.png)

![(11Z)-11-[(2-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2944173.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea](/img/structure/B2944174.png)

![6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2944178.png)

![N-(furan-2-ylmethyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2944183.png)

![3-(4-Ethylphenyl)-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2944186.png)